Regioisomeric Identity: 4-Ethoxy vs. 5-Ethoxy and 6-Ethoxy Positional Isomers
The target compound bears the ethoxy group at the 4-position of the benzothiazole ring, distinguishing it from the 5-ethoxy isomer (CAS 918154-66-2) and the 6-ethoxy isomer (CAS 82450-46-2). All three share the molecular formula C23H17N3O2S and a molecular weight of 399.47 g/mol, but differ in the substitution site . In the analogous methoxy series published by Laddha et al. (2006), the 4-methoxybenzothiazole derivative (compound 3e) achieved 63% inhibition of carrageenan-induced paw edema at 2 h (50 mg/kg oral dose in rats), whereas the unsubstituted benzothiazole analog showed only 48% inhibition, and the 6-methoxy variant was not reported in that study [1]. This precedent demonstrates that the 4-position substitution can confer measurable anti-inflammatory activity differences; however, no published head-to-head comparison among the 4-ethoxy, 5-ethoxy, and 6-ethoxy regioisomers exists as of the present analysis.
| Evidence Dimension | Regioisomeric identity and positional substitution effect on bioactivity |
|---|---|
| Target Compound Data | 4-ethoxy positional isomer; no published bioactivity data available |
| Comparator Or Baseline | 4-methoxy analog (3e): 63% edema inhibition at 2 h, 50 mg/kg oral; unsubstituted benzothiazole analog: 48% inhibition [1] |
| Quantified Difference | Difference of 15 percentage points between 4-methoxy and unsubstituted analogs in the same series; no data for ethoxy series |
| Conditions | Carrageenan-induced rat paw edema model; oral dose 50 mg/kg; measurement at 2 h post-administration [1] |
Why This Matters
Procurement decisions that ignore regioisomer identity risk selecting an analog with untested potency and selectivity, as even a single-position shift of the substituent can alter pharmacological activity.
- [1] Laddha, S. S., Wadodkar, S. G., & Meghal, S. K. (2006). Studies on some biologically active substituted 4(3H)-quinazolinones. Part 1. Synthesis, characterization and anti-inflammatory-antimicrobial activity of 6,8-disubstituted 2-phenyl-3-[substituted-benzothiazol-2-yl]-4(3H)-quinazolinones. ARKIVOC, 2006(xi), 1-20. View Source
